molecular formula C20H22N2O5S B2484298 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 868369-59-9

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2484298
CAS No.: 868369-59-9
M. Wt: 402.47
InChI Key: DSYUHJBRVWOERS-MRCUWXFGSA-N
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Description

The compound (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a benzothiazole-derived molecule featuring a Z-configuration at the hydrazone-imine bond. Its structure includes:

  • A benzo[d]thiazole core substituted with ethyl and 4,7-dimethoxy groups.
  • A 3,4-dimethoxybenzamide moiety linked via a conjugated ylidene system.

This analog shares the benzothiazole core and Z-configuration but differs in the benzamide substituent (4-methoxy vs. 3,4-dimethoxy). Key properties of the analog include:

  • Molecular Formula: C₁₉H₂₀N₂O₄S
  • Molecular Weight: 372.4 g/mol
  • XLogP3: 3.9 (moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Topological Polar Surface Area (TPSA): 85.7 Ų .

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-6-22-17-14(25-3)9-10-15(26-4)18(17)28-20(22)21-19(23)12-7-8-13(24-2)16(11-12)27-5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUHJBRVWOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions using suitable alkylating agents.

    Condensation Reaction: The final step involves the condensation of the substituted benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamides and benzothiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties.

    Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.

Biology

    Antimicrobial Activity: Studies have shown that benzothiazole derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.

    Anticancer Activity: The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as a potential anticancer agent.

Medicine

    Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.

Industry

    Dye and Pigment Production: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analog: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

Key Features :

  • Thiadiazole core with a 3-methylphenyl substituent and dimethylamino-acryloyl group.
  • Molecular Formula : C₂₁H₂₀N₄O₂S
  • Molecular Weight : 392.48 g/mol
  • Melting Point: 200°C (ethanol/dioxane)
  • Spectroscopic Data :
    • IR: 1690 cm⁻¹ (amide C=O), 1638 cm⁻¹ (acryloyl C=O)
    • MS: Base peak at m/z 105 (benzoyl fragment) .

Comparison :

  • Substituents: The dimethylamino-acryloyl group in 4g introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
  • 372 g/mol) and polar acryloyl group may reduce permeability compared to the target compound .

Structural Analog: (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II)

Key Features :

  • Benzodioxine fused with a thiadiazole ring.
  • E-configuration at the hydrazone bond.
  • Synthesized via condensation of thiosemicarbazide and benzodioxine I .

Comparison :

  • Polarity : The benzodioxine core in II increases oxygen content, likely raising TPSA (vs. 85.7 Ų for the benzothiazole analog) and improving aqueous solubility .

Analog with Varied Methoxy Substitution: N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Key Differences :

  • Benzamide Substituents : The 4-methoxy group in this analog vs. 3,4-dimethoxy in the target compound.
  • Impact on Properties: The additional methoxy group in the target compound increases hydrogen bond acceptor count (6 vs. The 3,4-dimethoxy substitution may enhance π-π stacking interactions in biological systems compared to the monosubstituted analog .

Melting Points and Stability

  • Compound 4g (thiadiazole derivative) melts at 200°C, suggesting strong intermolecular forces due to its acryloyl and amide groups .
  • The target compound’s melting point is unreported, but its methoxy-rich structure may promote crystalline packing, leading to a higher melting point than less polar analogs.

Biological Activity

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C20_{20}H22_{22}N2_{2}O5_{5}S, with a molecular weight of approximately 394.46 g/mol. The compound features a thiazole ring, methoxy groups, and an amide linkage, which contribute to its pharmacological properties.

The mechanisms through which this compound exerts its biological effects involve interactions with various cellular targets. These may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: Compounds with similar structures often exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research indicates that compounds structurally related to this compound show various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

StudyMethodologyFindings
Study 1In vitro cytotoxicity assays on cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer cells.
Study 2Antimicrobial susceptibility testingShowed activity against Staphylococcus aureus and Escherichia coli.
Study 3Anti-inflammatory assays in animal modelsReduced inflammation markers in induced arthritis models.

Example Case Study

In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties. The results indicated that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50_{50} value of 12 µM. Mechanistic studies suggested that the compound induced apoptosis through the mitochondrial pathway.

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